molecular formula C13H12FNO3S B6375091 2-Fluoro-5-(3-methylsulfonylaminophenyl)phenol CAS No. 1261888-85-0

2-Fluoro-5-(3-methylsulfonylaminophenyl)phenol

Cat. No.: B6375091
CAS No.: 1261888-85-0
M. Wt: 281.30 g/mol
InChI Key: HNJYJCYWJUJHGA-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-methylsulfonylaminophenyl)phenol is a phenolic compound that has garnered interest in various scientific research areas due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom and a methylsulfonylamino group attached to a phenolic ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-methylsulfonylaminophenyl)phenol typically involves a multi-step process. One common method includes the reaction of 3-fluoro-5-hydroxybenzaldehyde with 3-methylsulfonylaminophenol in an aqueous solution. This reaction yields this compound as the main product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used in the synthesis of novel fluoro derivatives and as a building block for complex organic molecules.

    Biology: Investigated for its potential anti-inflammatory, anti-bacterial, and anti-viral properties.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The exact mechanism of action of 2-Fluoro-5-(3-methylsulfonylaminophenyl)phenol is not fully understood. it is believed that the compound acts by binding to specific receptors in the body, triggering a cascade of biochemical and physiological effects. These effects include the inhibition of cancer cell growth, reduction of inflammation, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol
  • 2-Fluoro-5-methylphenol

Comparison

2-Fluoro-5-(3-methylsulfonylaminophenyl)phenol is unique due to the presence of both a fluorine atom and a methylsulfonylamino group, which impart distinct chemical and biological properties. Compared to similar compounds, it has shown a broader range of biochemical and physiological effects, including anti-inflammatory, anti-bacterial, and anti-viral properties.

Properties

IUPAC Name

N-[3-(4-fluoro-3-hydroxyphenyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3S/c1-19(17,18)15-11-4-2-3-9(7-11)10-5-6-12(14)13(16)8-10/h2-8,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJYJCYWJUJHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684555
Record name N-(4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-85-0
Record name N-(4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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